molecular formula C7H14N2O2 B8276515 tert-Butyl 2-ethylidenehydrazine-1-carboxylate CAS No. 56572-28-2

tert-Butyl 2-ethylidenehydrazine-1-carboxylate

Cat. No. B8276515
Key on ui cas rn: 56572-28-2
M. Wt: 158.20 g/mol
InChI Key: ZBGYLPFQGRHLKR-UHFFFAOYSA-N
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Patent
US06960664B2

Procedure details

A slurry of N′-ethylidene-hydrazinecarboxylic acid tert-butyl ester (5.0 g, 32 mmol), acetic acid (48 μL) and PtO2 (250 mg) in ethanol (50 mL) was shaken under a 40 psi pressure of H2 in a Parr hydrogenator for 24 h. The mixture was filtered through Celite to provide N′-ethylhydrazinecarboxylic acid tert-butyl ester (5 g) as a clear oil. MS (ESI+) for C7H16N2O2 m/z 161.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
48 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][N:9]=[CH:10][CH3:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(O)(=O)C>C(O)C.O=[Pt]=O>[C:1]([O:5][C:6]([NH:8][NH:9][CH2:10][CH3:11])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NN=CC
Name
Quantity
48 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NNCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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